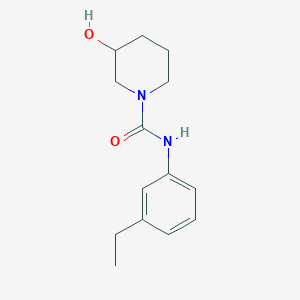
4-chloro-2-fluoro-N-(furan-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-fluoro-N-(furan-3-ylmethyl)benzamide, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CF3 is a benzamide derivative that has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology.
Mechanism of Action
4-chloro-2-fluoro-N-(furan-3-ylmethyl)benzamide works by binding to the active site of the enzyme, thereby preventing its activity. This mechanism of action makes it a promising candidate for the development of novel drugs that target these enzymes.
Biochemical and Physiological Effects
4-chloro-2-fluoro-N-(furan-3-ylmethyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent. It has also been shown to exhibit anti-inflammatory and antiviral activity.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-2-fluoro-N-(furan-3-ylmethyl)benzamide is its high degree of purity, which makes it suitable for use in various lab experiments. However, its potency and mechanism of action may also pose limitations, as it may require specialized equipment and expertise to handle.
Future Directions
There are several future directions for research on 4-chloro-2-fluoro-N-(furan-3-ylmethyl)benzamide. One potential area of focus is the development of novel drugs that target protein tyrosine phosphatases and histone deacetylases. Another area of interest is the study of 4-chloro-2-fluoro-N-(furan-3-ylmethyl)benzamide's potential as an anticancer agent and its mechanism of action in cancer cells. Additionally, further research is needed to explore the potential applications of 4-chloro-2-fluoro-N-(furan-3-ylmethyl)benzamide in other fields, such as biotechnology and materials science.
In conclusion, 4-chloro-2-fluoro-N-(furan-3-ylmethyl)benzamide is a promising compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in medicinal chemistry, drug discovery, and biotechnology make it an exciting area of research for future studies.
Synthesis Methods
4-chloro-2-fluoro-N-(furan-3-ylmethyl)benzamide can be synthesized using various methods, including the reaction of 4-chloro-2-fluorobenzoyl chloride with furan-3-carboxaldehyde in the presence of a base. The reaction yields 4-chloro-2-fluoro-N-(furan-3-ylmethyl)benzamide as a white crystalline solid with a high degree of purity.
Scientific Research Applications
4-chloro-2-fluoro-N-(furan-3-ylmethyl)benzamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes, including protein tyrosine phosphatases and histone deacetylases. These enzymes are involved in various biological processes, including cell signaling, gene expression, and cell division.
properties
IUPAC Name |
4-chloro-2-fluoro-N-(furan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c13-9-1-2-10(11(14)5-9)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMCOXQOJVYRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7526390.png)
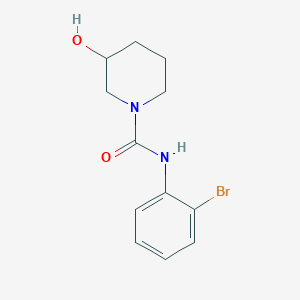

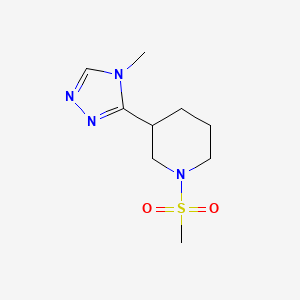
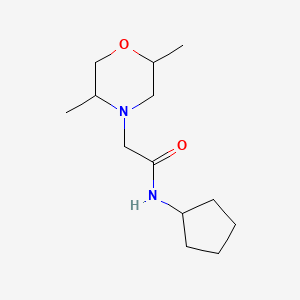
![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)
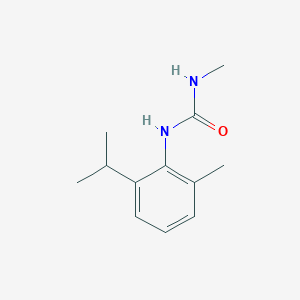
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
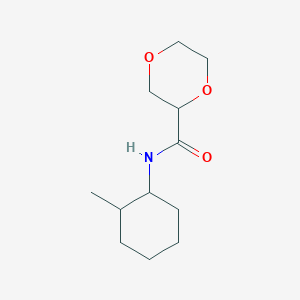
![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)

![3-(2-Fluoro-5-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526488.png)
